

Application Notes and Protocols: Synthesis of Methyl 2-(4-formylphenoxy)acetate

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Compound of Interest

Compound Name:	Methyl 2-(4-formylphenoxy)acetate
Cat. No.:	B1361890

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Abstract

This document provides a detailed protocol for the synthesis of **Methyl 2-(4-formylphenoxy)acetate**, a valuable intermediate in pharmaceutical and organic synthesis. The synthesis is achieved via a Williamson ether synthesis reaction between 4-hydroxybenzaldehyde and methyl bromoacetate. This method is efficient, with an expected high yield. This application note includes a comprehensive experimental protocol, characterization data, and a graphical representation of the workflow.

Introduction

Methyl 2-(4-formylphenoxy)acetate is a bifunctional organic molecule containing both an aldehyde and an ester functional group. This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients and materials for organic electronics. The protocol described herein is an adaptation of the well-established Williamson ether synthesis, which provides a reliable and scalable method for the preparation of this compound.

Experimental Protocol Materials and Equipment

Reagents:

- 4-Hydroxybenzaldehyde
- Methyl bromoacetate
- Potassium carbonate (K_2CO_3), anhydrous
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle with temperature controller
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware
- Flash chromatography system
- NMR spectrometer
- Melting point apparatus

Synthesis Procedure

A mixture of 4-hydroxybenzaldehyde (10 mmol, 1.22 g), methyl bromoacetate (13 mmol, 1.23 mL, 1.99 g), and anhydrous potassium carbonate (20 mmol, 2.76 g) in 50 mL of anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The reaction mixture is heated to 80°C and stirred for 4 hours.

Upon completion, the reaction is cooled to room temperature. Ethyl acetate (200 mL) is added to the mixture, and the resulting solution is washed three times with 50 mL of brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo using a rotary evaporator.

The crude product is purified by flash chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure **Methyl 2-(4-formylphenoxy)acetate**.

Characterization Data

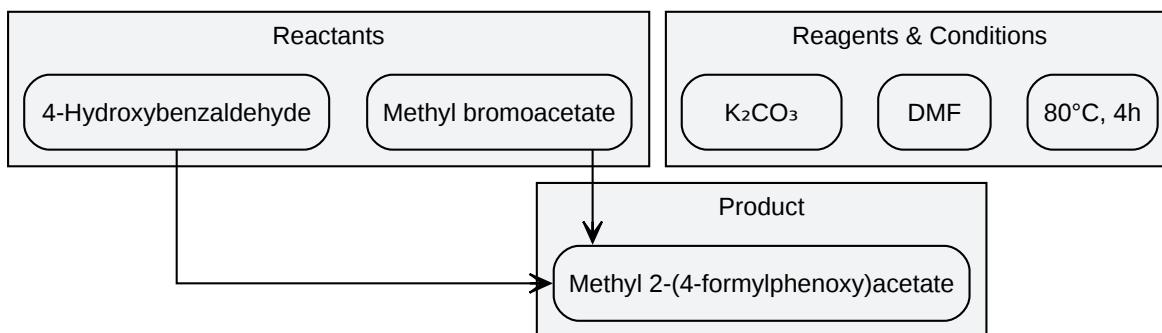
The final product is characterized by its physical and spectral properties.

Parameter	Value	Reference
Molecular Formula	C ₁₀ H ₁₀ O ₄	N/A
Molecular Weight	194.18 g/mol	
Physical Form	Solid	
Melting Point	64-66 °C	N/A
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	9.91 (s, 1H), 7.88 (d, J=8.8 Hz, 2H), 7.08 (d, J=8.8 Hz, 2H), 4.70 (s, 2H), 3.82 (s, 3H)	N/A
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	190.8, 168.6, 163.7, 132.1, 130.4, 115.0, 65.2, 52.4	N/A
Expected Yield	~90%	[1]

Visualizations

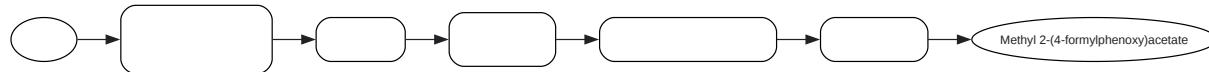
Reaction Scheme

Reaction Scheme for the Synthesis of Methyl 2-(4-formylphenoxy)acetate

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Caption: Williamson ether synthesis of the target compound.

Experimental Workflow

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Caption: Step-by-step experimental workflow diagram.

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References

- 1. rsc.org [rsc.org]
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